2,5-Dimethylbenzenesulfonohydrazide
Overview
Description
2,5-Dimethylbenzenesulfonohydrazide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a derivative of benzenesulfonohydrazide, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzenesulfonohydrazide can be synthesized through the reaction of 2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,5-Dimethylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The product is purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonohydrazide: The parent compound without the methyl groups.
2-Methylbenzenesulfonohydrazide: A derivative with a single methyl group at the 2 position.
4-Methylbenzenesulfonohydrazide: A derivative with a single methyl group at the 4 position.
Uniqueness
2,5-Dimethylbenzenesulfonohydrazide is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other sulfonohydrazide derivatives.
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-7(2)8(5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSHTGBDVFDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366429 | |
Record name | 2,5-dimethylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38045-54-4 | |
Record name | 2,5-dimethylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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